molecular formula C7H7N5 B2716038 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine CAS No. 1250730-31-4

1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B2716038
CAS No.: 1250730-31-4
M. Wt: 161.168
InChI Key: UQOUGWSACKTKNN-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS 1250730-31-4) is a high-purity heterocyclic compound with the molecular formula C7H7N5 and a molecular weight of 161.16. This amine-functionalized pyrazole is supplied for research and development purposes. This compound is of significant interest in medicinal chemistry, particularly as a key scaffold in the discovery and optimization of kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine pharmacophore has been identified as a versatile starting point for targeting understudied kinases. Recent research has utilized this core structure to develop potent inhibitors for the PCTAIRE subfamily of cyclin-dependent kinases (CDKs), such as CDK16. Dysregulation of CDK16 is associated with several cancers, including breast, prostate, and cervical cancer, making it a compelling target for chemical probe and therapeutic development . Researchers can use this compound as a building block to create novel molecules for probing kinase function and cellular pathways. It is handled with care; please consult the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-pyrimidin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-2-5-12(11-6)7-9-3-1-4-10-7/h1-5H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOUGWSACKTKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Pyrimidin 2 Yl 1h Pyrazol 3 Amine

Retrosynthetic Analysis of the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to plausible synthetic strategies. The first key disconnection is at the N1-C2'(pyrimidine) bond, suggesting a coupling reaction between a pyrazole (B372694) synthon and a pyrimidine (B1678525) synthon. The second primary disconnection is within the pyrazole ring itself, implying a cyclization approach where the pyrimidine moiety is already attached to one of the precursors.

Strategy A: Pyrimidine-Pyrazole Linkage Formation

This approach disconnects the target molecule into 3-aminopyrazole (B16455) and a 2-halopyrimidine or another suitable electrophilic pyrimidine derivative. This strategy relies on a cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the N-C bond between the pyrazole and pyrimidine rings. The 3-aminopyrazole itself can be retrosynthetically derived from simple precursors like hydrazine (B178648) and a three-carbon synthon with appropriate functionalities.

Strategy B: Pyrazole Ring Formation

Alternatively, the pyrazole ring can be disconnected, leading to 2-hydrazinopyrimidine (B184050) and a three-carbon synthon, such as a β-ketonitrile or an α,β-unsaturated nitrile. This strategy involves the construction of the pyrazole ring onto a pre-existing pyrimidine core through a cyclocondensation reaction. The choice of the three-carbon component is crucial for installing the desired 3-amino functionality on the pyrazole ring.

Classical and Modern Synthetic Routes to the Core Structure

The synthesis of this compound can be achieved through several established and contemporary methods, focusing on the efficient formation of the pyrazole ring and the pyrimidine-pyrazole linkage, as well as the introduction of the essential amine group.

Cyclization Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring is a cornerstone of this synthesis. A prevalent method involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. In the context of the target molecule, this translates to the reaction of 2-hydrazinopyrimidine with a suitable three-carbon synthon.

One of the most versatile methods for synthesizing 3-aminopyrazoles is the condensation of hydrazines with β-ketonitriles. beilstein-journals.orgnih.gov The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. nih.gov For the synthesis of this compound, this would involve the reaction of 2-hydrazinopyrimidine with a β-ketonitrile like cyanoacetone.

Another effective approach utilizes the reaction of hydrazines with α,β-unsaturated nitriles, such as acrylonitrile (B1666552) or its derivatives. chim.it This method is particularly useful when a leaving group is present on the alkene, facilitating the final aromatization to the pyrazole ring. chim.it For instance, the reaction of 2-hydrazinopyrimidine with 2-chloroacrylonitrile (B132963) in an alkaline medium can yield the target 3-aminopyrazole derivative. google.com

Starting MaterialsReagents and ConditionsProductReference
2-Hydrazinopyrimidine, β-Ketonitrile (e.g., Cyanoacetone)Acid or base catalysis, refluxing solvent (e.g., ethanol)This compound chim.it
2-Hydrazinopyrimidine, 2-ChloroacrylonitrileAlkaline medium (e.g., K2CO3), water, 5-10°C then 40-50°CThis compound google.com

Coupling Reactions for Pyrimidine-Pyrazole Linkage

The formation of the bond between the pyrimidine and pyrazole rings is a critical step in an alternative synthetic strategy. The Buchwald-Hartwig amination has emerged as a powerful tool for the palladium-catalyzed cross-coupling of amines and aryl halides. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups. researchgate.net

In this approach, 3-aminopyrazole is coupled with a 2-halopyrimidine, typically 2-chloropyrimidine (B141910) or 2-bromopyrimidine. The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

Aryl HalideAmineCatalyst/LigandBaseSolventTemperatureYieldReference
2-Chloropyrimidine3-AminopyrazolePd(OAc)2 / XPhosK3PO4Toluene100 °CGood osi.lv
2-Bromopyrimidine3-AminopyrazolePd2(dba)3 / BINAPCs2CO3Dioxane110 °CHigh researchgate.net

Introduction of the Amine Functionality

In some synthetic routes, the amine group at the 3-position of the pyrazole ring is introduced at a later stage. This can be achieved through several methods, including the reduction of a nitro group or the amination of a halogenated precursor.

For instance, a 3-halo-1-(pyrimidin-2-yl)-1H-pyrazole can be synthesized and subsequently subjected to a nucleophilic aromatic substitution reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent. Palladium-catalyzed amination reactions can also be employed for this transformation.

Another strategy involves the synthesis of a 1-(pyrimidin-2-yl)-3-nitropyrazole intermediate. The nitro group can then be reduced to the desired amine using standard reducing agents like tin(II) chloride, catalytic hydrogenation with palladium on carbon, or other suitable methods.

Advanced Synthetic Strategies for Analogue Generation

The this compound scaffold serves as a valuable template for the generation of diverse analogues for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are particularly powerful for the late-stage functionalization of this core structure.

Palladium-Catalyzed Cross-Coupling Reactions

The pyrazole and pyrimidine rings of the core structure offer multiple sites for functionalization through palladium-catalyzed cross-coupling reactions. For instance, if a halogen atom is present on the pyrimidine ring (e.g., at the 5-position), it can serve as a handle for Suzuki, Stille, or Sonogashira coupling reactions to introduce various aryl, heteroaryl, or alkynyl substituents.

Similarly, the C-H bonds of the pyrazole ring can be directly functionalized through palladium-catalyzed C-H activation/arylation reactions. This modern approach allows for the introduction of substituents without the need for pre-functionalization with a halogen.

The amino group at the 3-position can also be further elaborated. For example, it can undergo palladium-catalyzed N-arylation with various aryl halides to generate a library of N-aryl derivatives. This transformation can be achieved using Buchwald-Hartwig amination conditions. An efficient palladium-catalyzed C-N bond formation for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines has been reported using XPhos as a ligand and KOH as a base. osi.lv

Below is a representative table illustrating the scope of such a palladium-catalyzed N-arylation on a 3-aminopyrazole core.

3-Aminopyrazole DerivativeAryl HalideCatalystLigandBaseSolventYield (%)
1-Methyl-1H-pyrazol-3-amine4-BromotoluenePd(OAc)2XPhosK3PO4Toluene85
1-Phenyl-1H-pyrazol-3-amine1-Chloro-4-nitrobenzenePd2(dba)3SPhosNaOtBuDioxane78
1-(Pyridin-2-yl)-1H-pyrazol-3-amine2-Bromo-6-methoxynaphthalenePd(OAc)2RuPhosCs2CO3t-BuOH92

This table is a hypothetical representation based on known palladium-catalyzed amination reactions and serves to illustrate the potential for analogue generation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture.

For the synthesis of pyrazole and pyrimidine cores, microwave irradiation has proven to be highly effective. The synthesis of 3-amino-1H-pyrazoles, a key structural motif of the target compound, can be efficiently achieved through the microwave-assisted condensation of β-ketonitriles and hydrazines. This method significantly reduces reaction times from hours to minutes and often improves product yields. For instance, using p-toluenesulfonic acid as a catalyst under microwave irradiation can yield 3-amino-1H-pyrazoles in over 95% yield in a matter of minutes.

Similarly, the preparation of 1-aryl-1H-pyrazole-5-amines has been developed using a microwave-mediated approach in water, a green solvent. researchgate.net This process, which involves heating the reactants in a microwave reactor at 150 °C for 10-15 minutes, results in yields typically ranging from 70-90%. researchgate.net These examples highlight the potential for a rapid and efficient synthesis of this compound by adapting established microwave protocols for related heterocyclic systems.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related 3-Aminopyrazole Derivative

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 16 hours5-10 minutes
Yield 70-80%>95%
Solvent Toluene (reflux)Toluene or solvent-free
Energy Input High (prolonged heating)Low (short bursts)

This table presents generalized data based on typical findings in the literature for analogous compounds.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes or channels where they mix and react. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability.

The synthesis of pyrazole derivatives is well-suited to flow chemistry. For example, a two-step continuous-flow process has been established for the synthesis of pyrazoles from acetophenones. This involves the initial formation of an enaminone intermediate, followed by a second condensation reaction with hydrazine to generate the pyrazole ring. This integrated approach minimizes manual handling and allows for the safe use of potentially hazardous reagents.

Flow chemistry also enables multi-step syntheses to be telescoped into a single, continuous operation. A two-step sequence involving a cyclocondensation followed by a reduction has been successfully implemented in a flow system to produce amine precursors for pyrazole-based compounds. This avoids the isolation and purification of intermediates, saving time and resources. The inherent safety and automation of flow systems make them particularly attractive for scaling up the production of this compound, allowing for consistent quality and higher throughput.

Table 2: Key Parameters in a Representative Flow Synthesis of a Pyrazole Precursor

ParameterValue/ConditionBenefit
Reactor Type Packed-bed reactorHigh surface area, efficient mixing
Residence Time 5-10 minutesRapid product generation
Temperature 60 - 100 °CPrecise temperature control, minimizes side reactions
Pressure 10-20 barAllows for superheating of solvents, enhancing reaction rates
Throughput 3-5 mmol/hourSuitable for laboratory-scale and pilot-scale production

Data is illustrative of typical conditions reported for similar heterocyclic syntheses.

Stereoselective Synthesis of Enantiomers and Diastereomers

The core structure of this compound is achiral and therefore does not exist as enantiomers or diastereomers. However, stereoselective synthesis becomes highly relevant when derivatives of this compound are prepared that contain one or more chiral centers. The introduction of stereocenters can be a critical aspect of developing pharmacologically active molecules, as different stereoisomers often exhibit distinct biological activities.

The field of asymmetric synthesis of pyrazole and pyrazolone (B3327878) derivatives has seen significant advances. Chiral auxiliaries, organocatalysts, and transition-metal catalysts have been employed to control the stereochemical outcome of reactions. For instance, the asymmetric synthesis of pyrazole derivatives bearing a chiral center attached to a nitrogen atom has been achieved using a chiral sulfinamide auxiliary. nih.gov This approach involves the stereoselective addition of an organolithium reagent to a chiral sulfinyl imine, establishing the desired stereochemistry which is then carried through to the final pyrazole product. nih.gov

Furthermore, enantioselective Michael additions to form chiral pyrazolone derivatives have been developed using chiral squaramide organocatalysts. rsc.org These methods provide access to functionalized pyrazoles with high enantiomeric excess (up to 96% ee). rsc.org While direct examples for derivatives of this compound are not extensively reported, these established methodologies provide a clear roadmap for the future development of chiral derivatives within this compound class.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of heterocyclic compounds like this compound is crucial for environmental sustainability.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A greener alternative is the use of water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG), which are less toxic and have a smaller environmental footprint. The synthesis of pyrazole derivatives in aqueous media has been successfully demonstrated, often facilitated by surfactants like cetyltrimethylammonium bromide (CTAB) to overcome solubility issues. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions. The use of recyclable, heterogeneous catalysts such as silica-supported sulfuric acid or cerium oxide-based nanocomposites can simplify product purification and minimize waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are excellent examples of atom-economical processes for building complex heterocyclic systems.

Table 3: Application of Green Chemistry Principles to Pyrazole Synthesis

Green Chemistry PrincipleApplication in SynthesisExample
Safer Solvents Replacing hazardous solvents with water or bio-based solvents.Synthesis of tetrasubstituted pyrazoles in water using a surfactant. researchgate.net
Energy Efficiency Using microwave or ultrasound to reduce reaction times and energy use.Ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidines. dntb.gov.ua
Catalysis Employing reusable catalysts to improve efficiency and reduce waste.Use of recyclable FeCl3/PVP catalyst system.
Atom Economy Designing one-pot, multicomponent reactions.Four-component synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium. mdpi.com

Process Chemistry and Scalability Considerations for Research and Development

Translating a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as safety, cost-effectiveness, robustness, and environmental impact. For the synthesis of this compound, scalability is a critical factor for its potential application in research and development.

Key considerations for scaling up the synthesis include:

Route Selection: The chosen synthetic route must be robust and high-yielding, using readily available and cost-effective starting materials. A process patent for related pyrimidinyl-4-aminopyrazole compounds details a multi-step synthesis involving steps like N-alkylation, nitro group reduction, and regioselective aromatic substitution, which are all scalable reactions.

Reaction Conditions: Conditions must be optimized for large-scale reactors. This includes managing exotherms (heat release), ensuring efficient mixing, and developing safe handling procedures for all reagents and intermediates.

Purification: Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and generates less waste than chromatography. Developing a reliable crystallization procedure is a key goal of process chemistry.

Continuous Manufacturing: As highlighted in section 2.3.3, flow chemistry is a powerful tool for scaling up chemical production. Continuous processes can offer significant advantages in terms of safety (small reaction volumes), product consistency, and reduced plant footprint compared to traditional batch manufacturing. The development of a continuous flow process for key intermediates or the final product would be a significant step towards a scalable and efficient manufacturing route.

Table 4: Process Chemistry and Scalability Factors

FactorLaboratory Scale ConsiderationLarge Scale (Process) Consideration
Reagents High purity, often expensiveCost-effective, commercially available in bulk
Solvents Any suitable solventLow toxicity, recyclable, low cost
Purification Chromatography (common)Crystallization, distillation (preferred)
Safety Standard lab precautionsDetailed hazard analysis, engineering controls
Technology Round-bottom flask (batch)Large reactors (batch) or continuous flow systems

Preclinical and in Vitro Biological Activity Investigations

General Screening Platforms for Biological Activity Assessment

The pyrazole (B372694) and pyrimidine (B1678525) heterocyclic nuclei are established pharmacophores, and their combination into a single scaffold has produced compounds with a wide array of biological activities. wisdomlib.orgnih.gov Consequently, derivatives of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine are frequently subjected to a variety of general screening platforms to identify potential therapeutic applications. These platforms often include assays for:

Anticancer Activity : Compounds are tested against panels of human cancer cell lines, such as those from the National Cancer Institute (NCI-60), to assess their antiproliferative and cytotoxic effects. wisdomlib.orgmdpi.com Common cancer cell lines used in these screenings include HT1080 (fibrosarcoma), HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and A549 (lung cancer). wisdomlib.org

Antimicrobial and Antifungal Activity : Screening for antimicrobial effects is common, with assays testing the compounds against various strains of Gram-positive and Gram-negative bacteria (e.g., Bacillus subtilis, E. coli) and fungi (e.g., Aspergillus fumigatus, Candida albicans). nih.govnih.gov

Anti-inflammatory Activity : Initial screens often evaluate the potential to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. mdpi.com

Antiviral Activity : Derivatives are also screened for efficacy against a range of viruses, with studies showing activity against pathogens like Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV-1). wisdomlib.orgnih.gov

These broad screening approaches help to identify the most promising biological activities of novel pyrimidinyl-pyrazole derivatives for further, more focused investigation.

Investigation of Modulatory Effects on Biological Targets

Following initial screening, research delves into the specific molecular interactions of these compounds to understand their mechanism of action. The pyrimidinyl-pyrazole scaffold has been shown to modulate the function of several important biological targets, primarily enzymes and receptors.

A significant area of investigation for this chemical class is the inhibition of protein kinases, a family of enzymes crucial for cell signaling. The pyrazolo[3,4-d]pyrimidine core, structurally similar to purine, acts as a bioisostere of adenine (B156593), enabling it to interact with the ATP-binding site of many kinases. rsc.org

Derivatives closely related to this compound have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. rsc.orgnih.gov For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were evaluated for their CDK inhibitory activity, with compound 15 emerging as a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM. nih.gov Similarly, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core has been utilized to develop selective inhibitors for CDK16, a less-studied member of the CDK family. nih.gov In these studies, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay is often used to quantify inhibitor potency in live cells. nih.govresearchgate.net

Other kinases targeted by this scaffold include c-Jun N-terminal Kinase (JNK3), a target for neurodegenerative diseases, and Src kinase, which is implicated in cancer. proquest.comnih.gov The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Target EnzymeCompound ScaffoldKey ResultReference
CDK2N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineKᵢ = 0.005 µM nih.gov
CDK16N-(1H-pyrazol-3-yl)pyrimidin-4-amineEC₅₀ = 33 nM nih.gov
JNK33-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleIC₅₀ = 227 nM proquest.com
Src4-anilino-pyrazolo[3,4-d]pyrimidineIC₅₀ = 0.08 µM nih.gov
FLT31H-pyrazole-3-carboxamideIC₅₀ = 0.089 nM mdpi.com

In addition to enzyme inhibition, pyrimidinyl-pyrazole derivatives have been developed as potent receptor antagonists. Notably, a series based on the 2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine scaffold was optimized to act as antagonists for the Adenosine A₂A receptor, a target for the treatment of Parkinson's disease. nih.gov

The primary method for evaluating the potency of these compounds is the radioligand binding assay. This technique measures the ability of a test compound to displace a known radioactive ligand from its receptor. The results are expressed as the inhibitory constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors. In these studies, compound 3 demonstrated a superb receptor binding affinity with a Kᵢ of 1.1 nM. nih.gov

Target ReceptorCompound ScaffoldBinding Affinity (Kᵢ)Reference
Adenosine A₂A6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine1.1 nM nih.gov
Adenosine A₂A(R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine2.1 nM nih.gov

To confirm that enzyme inhibition or receptor binding translates into a functional effect in a cellular context, a variety of cell-based assays are employed. For kinase inhibitors, these assays measure the downstream consequences of target engagement.

For example, the antiproliferative activity of CDK2 inhibitors is determined using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays on cancer cell lines. nih.gov The results are reported as the concentration that causes 50% growth inhibition (GI₅₀). Mechanistic studies in ovarian cancer cells confirmed that potent CDK2 inhibitors reduced the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2, leading to cell cycle arrest. nih.gov Furthermore, Fluorescence Ubiquitination Cell Cycle Indicator (FUCCI) assays have been used to demonstrate that CDK16 inhibition by N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives causes cell cycle arrest in the G2/M phase. nih.gov

Cell LineCompound ScaffoldActivity MetricKey ResultReference
A2780 (Ovarian Cancer)N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineAntiproliferative (GI₅₀)0.127 µM nih.gov
IGROV-1 (Ovarian Cancer)N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineAntiproliferative (GI₅₀)0.147 µM nih.gov
MV4-11 (AML)1H-pyrazole-3-carboxamideAntiproliferative (IC₅₀)1.22 nM mdpi.com
HCT-116 (Colon Cancer)Pyrazolo[3,4-d]pyrimidineCytotoxicity (IC₅₀)6 nM rsc.org

Efficacy Studies in Non-Human Pest Control Models

The pyrazole core is a well-known feature of several commercial insecticides, such as Fipronil (B1672679). This has prompted the investigation of novel pyrazole-containing compounds, including pyrimidinyl-pyrazoles, for their potential in pest control.

Laboratory-based in vitro assays are used for the initial assessment of insecticidal efficacy. These studies typically involve exposing specific pest species to the test compounds and measuring mortality rates over time.

For example, a study on 5-amino-1-aryl-1H-pyrazole-4-carbonitriles assessed their activity against the tomato leafminer, Tuta absoluta. In these leaf-dip assays, tomato leaves were treated with the compounds and fed to the larvae. Mortality was recorded at 24 and 48 hours. Another study evaluated N-pyridylpyrazole amides against several lepidopteran pests, including the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella), using a leaf dipping method. mdpi.com These assays provide crucial data on the potency and spectrum of activity for new insecticidal candidates.

Pest SpeciesCompound ScaffoldConcentrationMortality RateReference
Tuta absoluta5-amino-1-phenyl-1H-pyrazole-4-carbonitrileNot Specified75% (at 48h)
Mythimna separataN-pyridylpyrazole amide derivative10 µg/mL80% mdpi.com
Plutella xylostellaN-pyridylpyrazole amide derivative25 µg/mL>70% mdpi.com
Laphygma exiguaN-pyridylpyrazole amide derivative25 µg/mL>70% mdpi.com

In Vitro Assays for Acaricidal Activity

The acaricidal potential of compounds containing the pyrimidine scaffold has been demonstrated in several studies. A series of novel pyrimidinamine derivatives were synthesized and evaluated for their activity against the carmine (B74029) spider mite, Tetranychus cinnabarinus. researchgate.net Several of these compounds exhibited high acaricidal activity, with some achieving 100% mortality at a concentration of 500 mg/L. researchgate.net Further optimization led to the development of pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide (B99878) moiety. One such compound, 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine, displayed excellent acaricidal activity against the two-spotted spider mite, Tetranychus urticae, with a median lethal concentration (LC50) of 0.19 mg/L. researchgate.net

Compound ClassTarget SpeciesConcentrationResultReference
Pyrimidinamine derivativesTetranychus cinnabarinus500 mg/LUp to 100% mortality researchgate.net, researchgate.net
Pyrimidin-4-amine derivativeTetranychus urticae0.19 mg/LLC50 researchgate.net

In Vitro Assays for Nematicidal Activity

The pyrazole core structure is a key feature in a number of compounds investigated for nematicidal properties. Several studies have focused on pyrazole carboxamide derivatives, showing their efficacy against root-knot nematodes such as Meloidogyne incognita. eurekaselect.combenthamdirect.comresearchgate.net These studies indicate that various derivatives can produce moderate control of tomato root-knot nematode disease. eurekaselect.combenthamdirect.com

Similarly, research into the anthelmintic properties of pyrazole compounds against other nematode species has yielded promising results. In an in vivo model using Caenorhabditis elegans, several benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives were found to inhibit the growth and development of the worms at concentrations between 1-3 µM. nih.gov Another study assessed 55 pyrazole-5-carboxamide compounds against the parasitic nematode Haemonchus contortus, a significant pathogen in ruminants. nih.govresearchgate.net Two compounds from this series demonstrated inhibitory effects on the motility and development of larval stages, with IC50 values ranging from approximately 3.4 to 55.6 μM. nih.govresearchgate.net The mechanism of action for these "hit" compounds was suggested to be the inhibition of mitochondrial function. nih.govresearchgate.net While some fluorinated pyrazole aldehydes were tested and found to be largely safe for beneficial entomopathogenic nematodes, one derivative caused low mortality (18.75%) in Heterorhabditis bacteriophora and significantly inhibited acetylcholinesterase, a potential target for nematicidal action. mdpi.com

Compound ClassTarget SpeciesActivityKey FindingsReference
Pyrazole-4-carboxamide derivativesMeloidogyne incognitaNematicidalModerate control efficacy eurekaselect.com, benthamdirect.com, researchgate.net
Benzopyrano[2,3-c]pyrazol-4(2H)-onesCaenorhabditis elegansAnthelminticInhibited larval development (1-3 µM) nih.gov
Pyrazole-5-carboxamide derivativesHaemonchus contortusAnthelminticInhibited larval motility & development (IC50: 3.4-55.6 μM) nih.gov, researchgate.net
Fluorinated pyrazole aldehydeHeterorhabditis bacteriophoraNematicidal18.75% mortality; AChE inhibition mdpi.com

Ex Vivo and In Vivo (non-human) Efficacy Evaluation against Pests

The insecticidal potential of pyrazole derivatives has been evaluated against several damaging pest species. A recent study focused on the synthesis of two series of pyrazole derivatives and tested their efficacy against termites and locusts. researchgate.net Two Schiff base pyrazole molecules demonstrated excellent anti-termite activity, with LC50 values of 0.001 µg/mL and 0.006 µg/mL, significantly more potent than the reference drug fipronil (LC50 = 0.038 µg/mL). researchgate.net Additionally, an amino acid-pyrazole conjugate exhibited superior anti-locust activity (LC50 = 47.68 µg/mL) compared to fipronil (LC50 = 63.09 µg/mL). researchgate.net

In other research, pyridylpyrazol amide derivatives incorporating a pyrimidine motif were assessed for insecticidal properties against a range of agricultural pests. These compounds showed varying levels of mortality against species such as Spodoptera litura, Mythimna separata, and Tetranychus urticae at a concentration of 200 µg/mL. nih.gov

Compound ClassTarget PestActivity Metric (LC50)Reference
Pyrazole Schiff baseTermites0.001 µg/mL researchgate.net
Pyrazole Schiff baseTermites0.006 µg/mL researchgate.net
Amino acid-pyrazole conjugateLocusts47.68 µg/mL researchgate.net
Fipronil (Reference)Termites0.038 µg/mL researchgate.net
Fipronil (Reference)Locusts63.09 µg/mL researchgate.net

Broad-Spectrum Antimicrobial Activity (e.g., antibacterial, antifungal)

The pyrazole scaffold and its derivatives are well-recognized for their broad-spectrum antimicrobial activities. nih.gov Fused pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to this compound, have been reported to possess antibacterial and antifungal properties. researchgate.netmdpi.com

Studies on various pyrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For instance, certain pyrazole derivatives demonstrated significant activity against Staphylococcus aureus and Candida albicans. mdpi.com The introduction of chloro and bromo substituents was noted to increase antimicrobial efficacy. mdpi.com A review of 3-aminopyrazoles highlights their promising role as antibacterial agents, with demonstrated activity against strains like Bacillus subtilis and Escherichia coli. mdpi.com

Furthermore, pyridylpyrazol amide derivatives containing pyrimidine motifs were tested against eight different plant pathogenic fungi. At a concentration of 50 µg/mL, these compounds displayed a wide range of inhibition rates against fungi such as Sclerotinia sclerotiorum, Fusarium oxysporum, and Botryosphaeria dothidea, with some derivatives showing efficacy comparable to commercial fungicides. nih.gov

Compound ClassTarget MicroorganismActivity/ResultReference
Pyrazole derivativesStaphylococcus aureusPotent activity (Inhibition zone > 10 mm) mdpi.com
Pyrazole derivativesCandida albicansPotent activity (Inhibition zone > 10 mm) mdpi.com
5-Amino-pyrazole derivativeBacillus subtilisGood activity (Inhibition zone: 7.3 ± 1.1 mm) mdpi.com
Pyridylpyrazol amide derivativesBotryosphaeria dothideaUp to 85.9% inhibition at 50 µg/mL nih.gov
Pyridylpyrazol amide derivativesFusarium oxysporumUp to 66.3% inhibition at 50 µg/mL nih.gov
Fused pyrazolo[3,4-d]pyrimidinesVarious bacteria and fungiGeneral antimicrobial activity researchgate.net

Investigation of Antiparasitic Activity (beyond general pests)

The pyrazole and pyrimidine heterocyclic systems have been investigated for their potential against protozoan parasites responsible for significant human diseases. A series of trifluoromethylated pyrazole hybrids were synthesized and evaluated in vitro against the pathogens causing leishmaniasis and Chagas disease. researchgate.net These compounds showed potential antiparasitic properties against the promastigote form of Leishmania amazonensis and the epimastigote form of Trypanosoma cruzi. researchgate.net

Further studies on pyrazole–thiadiazole derivatives identified compounds with significant activity against the intracellular amastigote forms of T. cruzi, with IC50 values of 13.54 µM and 10.37 µM for the two most active compounds. mdpi.com Another study focusing on 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives also reported high efficacy against the epimastigote form of T. cruzi, with the most potent compound showing an IC50 of 6.0 µM. mdpi.com

Additionally, pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which contain a pyrimidine ring, were tested against Leishmania major and Toxoplasma gondii. nih.gov One derivative with a 3-fluorophenyl substituent was identified as a highly active new antiparasitic agent against L. major, with EC50 values in the nanomolar range for both promastigotes and amastigotes. nih.gov

Compound ClassTarget ParasiteFormActivity Metric (IC50/EC50)Reference
Pyrazole–thiadiazole derivativeTrypanosoma cruziIntracellular amastigote10.37 µM mdpi.com
Pyrazole–thiadiazole derivativeTrypanosoma cruziIntracellular amastigote13.54 µM mdpi.com
2-(1H-pyrazol-1-yl)-1,3,4-thiadiazoleTrypanosoma cruziEpimastigote6.0 µM mdpi.com
Pyrimido[1,2-a]benzimidazoleLeishmania majorPromastigote/AmastigoteNanomolar range nih.gov
Trifluoromethylated pyrazole hybridLeishmania amazonensisPromastigoteActive researchgate.net
Trifluoromethylated pyrazole hybridTrypanosoma cruziEpimastigoteActive researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic rings and the exocyclic amine group. These modifications influence the compound's electronic properties, steric profile, and ability to form key interactions with its biological target.

The pyrimidine (B1678525) ring is a critical component of the scaffold, often involved in crucial hydrogen bonding interactions with the hinge region of protein kinases. nih.gov Modifications at the 4 and 6 positions of the pyrimidine ring significantly impact the biological activity. For instance, in the context of Polo-like kinase 1 (PLK1) inhibitors, the aminopyrimidine ring has been shown to form two important hydrogen bonds with the hinge residue CYS133. nih.gov

The introduction of different substituents can modulate potency and selectivity. Studies on pyrazolo[3,4-d]pyrimidine derivatives, a related scaffold, have shown that optimizing substituents on the pyrimidine ring is a key strategy. acs.org For example, linking various aryl groups via an ether or amine linkage at the 4-position of the pyrimidine ring can lead to potent multikinase inhibitors. acs.org The electronic nature of these substituents is also vital; both electron-donating and electron-withdrawing groups can alter the pKa of the pyrimidine nitrogens, thereby affecting the strength of hydrogen bonds with the target protein.

Compound Series Modification on Pyrimidine Ring Observed Effect on Biological Activity Target
Aminopyrimidinyl Pyrazole (B372694) AnalogsSubstitution at C4 positionModulates potency through interactions with the hinge region of the kinase.PLK1 nih.gov
Pyrazolo[3,4-d]pyrimidinesArylurea substitutions at C4-amino positionSignificant impact on inhibitory activity against FLT3 and VEGFR2.FLT3, VEGFR2 acs.org
Pyrido[2,3-b]indolesAttachment of 3-aminopyrazole (B16455) to the pyridone scaffoldExhibited activity against Gram-negative bacteria by targeting DNA Gyrase and Topoisomerase IV. mdpi.comDNA Gyrase, Topoisomerase IV

The pyrazole ring offers several positions (N1, C3, C4, and C5) for modification, providing a versatile platform for exploring chemical space. The substituent at the N1 position of the pyrazole is typically the pyrimidine ring in the parent compound. Modifications at other positions are crucial for interacting with different pockets of the target protein.

In a series of pyrazole-based inhibitors, substitutions at the 3 and 5 positions of the pyrazole ring were evaluated. For instance, 3,5-diphenylpyrazole (B73989) derivatives showed high inhibitory activity against meprin α. nih.gov Introducing different sized groups like methyl or benzyl (B1604629) at these positions led to a decrease in activity, while a cyclopentyl moiety maintained similar potency. nih.gov This suggests that the size and shape of substituents at these positions are critical for fitting into the binding pocket. Furthermore, attaching a thiazole (B1198619) moiety to the pyrazole ring has been shown to confer antitumor properties. nih.gov The introduction of trifluoromethyl groups can also be a strategic modification, although it can present challenges in synthesis. mdpi.com

Compound Series Modification on Pyrazole Ring Observed Effect on Biological Activity Target
3,5-DiphenylpyrazolesIntroduction of methyl, benzyl, or cyclopentyl groups at C3/C5Varied inhibitory activity, indicating sensitivity to substituent size and shape.Meprin α nih.gov
Thiazole-pyrazole hybridsAddition of a thiazole moietyConferred cytotoxic efficacy against cancer cell lines.Cancer cells nih.gov
5-AminopyrazolesPhenylmethanone scaffold at C4Led to highly selective p38MAPK inhibitors. mdpi.comp38MAPK
Acylated 1H-pyrazol-5-aminesFluorination at C4Greater potency as thrombin inhibitors compared to non-fluorinated analogs. acs.orgThrombin

The 3-amino group on the pyrazole ring is a key functional group that can act as a hydrogen bond donor or serve as a point for further derivatization. Acylation of this amine is a common strategy to extend the molecule into different regions of the binding site. For example, in a series of Bruton's Kinase (BTK) inhibitors, the 3-amino group is part of a larger carboxamide structure that is crucial for activity. mdpi.com The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, features a complex amide linkage that contributes to its high potency and reversible binding mechanism. mdpi.com

Compound Series Derivatization at Amine Group Observed Effect on Biological Activity Target
Pirtobrutinib (Jaypirca™)(S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamidePotent and reversible inhibition of Bruton's Kinase (BTK). mdpi.comBTK
5-Aminopyrazole-4-carboxamidesN-(substituted phenylamino) modificationsShowed potent anti-tubercular activity. mdpi.comM. tuberculosis
Pyrazolo[1,5-a]pyrimidinesCondensation of 5-aminopyrazoles with β-dicarbonyl compoundsFormation of a fused ring system with varied biological activities. rsc.orgVarious

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model describes the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound based inhibitors, pharmacophore models typically include a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For kinase inhibitors, a common pharmacophoric pattern involves:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the backbone amide groups in the hinge region of the kinase. nih.gov

Hydrogen Bond Donor: The exocyclic amine group (or its derivatized form) often acts as a hydrogen bond donor, interacting with backbone carbonyls or specific amino acid side chains. nih.gov

Aromatic/Hydrophobic Features: The pyrimidine and pyrazole rings themselves provide a rigid scaffold for positioning other functional groups. Appended aryl or other hydrophobic groups often occupy hydrophobic pockets within the ATP-binding site. researchgate.net

3D-QSAR (Quantitative Structure-Activity Relationship) studies, which correlate the 3D properties of molecules with their biological activity, are instrumental in refining these pharmacophore models. nih.gov For PLK1 inhibitors, such models have highlighted the importance of electropositive groups near the amine function and electronegative substitutions at other positions to enhance potency. nih.gov

Conformational Analysis and its Influence on Biological Potency

The three-dimensional conformation of a ligand is what ultimately determines its fit within a protein's binding site. For flexible molecules, multiple conformations may exist in solution, but only one or a few may be "bioactive." The this compound scaffold has a degree of rotational freedom around the bond connecting the two rings.

Computational methods, such as Density Functional Theory (DFT) calculations, combined with molecular docking can help identify the likely bioactive conformation. nih.gov For pyrimidinylthiobenzoates, a related class of compounds, analysis revealed two primary conformations (left-extending and right-extending). 3D-QSAR models built on the correct bioactive conformation showed superior predictive power, underscoring the importance of conformational analysis in inhibitor design. nih.gov

The incorporation of the pyrazole moiety can influence the conformational landscape of peptides, inducing the formation of secondary structures like β-sheets and α-helices. bohrium.com This ability to pre-organize a molecule or influence its conformational preference can be a powerful tool in ligand design, potentially reducing the entropic penalty upon binding and thus increasing affinity.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

During the lead optimization process, it is common for potency to increase alongside molecular weight and lipophilicity. However, excessive increases in these properties can lead to poor pharmacokinetic profiles, toxicity, and off-target effects. sciforschenonline.org Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to guide optimization towards more "drug-like" candidates. nih.govcore.ac.uk

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms. It is calculated as: LE = -1.4 * (pIC50 / HAC) where HAC is the heavy atom count. A higher LE value (a common guideline is LE > 0.3) indicates that the molecule is achieving high potency for its size. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE or LiPE): This metric assesses the balance between potency and lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP This metric helps to ensure that gains in potency are not solely due to increases in lipophilicity. sciforschenonline.org An increase in LLE during optimization is desirable, with a suggested range for optimized leads being between 5 and 7. sciforschenonline.orgcore.ac.uk

By tracking these metrics, medicinal chemists can make more informed decisions about which modifications to pursue. For example, a modification that significantly increases potency but results in a sharp decrease in LLE may be flagged as undesirable, as it is likely adding "grease" without contributing efficiently to specific, high-quality interactions with the target. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different molecular backbones. This technique is instrumental in discovering novel intellectual property, improving physicochemical properties, and overcoming absorption, distribution, metabolism, and excretion (ADME) liabilities of a lead compound. Bioisosterism, a related concept, involves the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound that has similar biological activity to the parent compound.

In the context of pyrimidinyl-pyrazole-based compounds, both scaffold hopping and bioisosteric replacement are key strategies in drug discovery. For instance, the pyrazolo[3,4-d]pyrimidine scaffold, a fused analog of the pyrimidinyl-pyrazole core, is a well-known bioisostere of the adenine (B156593) base in ATP, enabling it to effectively target the ATP-binding site of kinases.

A notable example of scaffold hopping involves the transformation of pyrimidines into pyrazoles. This skeletal editing can be a powerful tool for generating structural diversity. While not a direct hop from this compound, the conceptual framework of altering the core heterocyclic system to modulate biological activity is highly relevant.

Bioisosteric replacement is frequently employed for the pyrazole and pyrimidine rings themselves. In the development of CB1 cannabinoid receptor antagonists, the 1,5-diarylpyrazole motif has been successfully replaced with thiazoles, triazoles, and imidazoles, demonstrating that alternative five-membered heterocyclic rings can maintain the desired biological activity. nih.gov Similarly, the pyrazole 3-carboxamide moiety has been bioisosterically replaced with a 5-alkyl oxadiazole ring, leading to a novel class of CB1 receptor antagonists. rsc.org

The following table provides examples of bioisosteric replacements for the pyrazole moiety in a different series of compounds, illustrating the principle of how different heterocyclic rings can be explored to modulate activity.

Original Scaffold Moiety Bioisosteric Replacement Resulting Compound Class Biological Target
1,5-DiarylpyrazoleThiazoleDiarylthiazolesCB1 Receptor
1,5-DiarylpyrazoleTriazoleDiaryltriazolesCB1 Receptor
1,5-DiarylpyrazoleImidazoleDiarylimidazolesCB1 Receptor
Pyrazole-3-carboxamide5-Alkyl OxadiazoleOxadiazole derivativesCB1 Receptor

Design Strategies for Enhanced Selectivity and Potency

The design of potent and selective inhibitors based on the this compound scaffold is a multifactorial process that involves strategic modifications of the core structure. The primary amino group on the pyrazole ring often serves as a key hydrogen bond donor, interacting with the hinge region of kinase ATP-binding sites. The pyrimidine and pyrazole rings themselves can engage in various hydrophobic and van der Waals interactions within the binding pocket.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

While a detailed SAR for the parent compound is not available, studies on related N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives offer valuable insights into how substitutions on the pyrimidinyl-pyrazole core can influence activity. For example, in the development of inhibitors for the PCTAIRE family of kinases, modifications on both the pyrazole and pyrimidine rings were explored. It was found that small modifications, particularly on the pyrazole ring, had significant effects on the selectivity of the synthesized compounds. nih.gov

The following table summarizes hypothetical SAR trends based on observations from related pyrazole-based kinase inhibitors.

Position of Substitution Nature of Substituent General Effect on Potency/Selectivity
Pyrazole N1-positionSmall alkyl or aryl groupsCan modulate binding affinity and selectivity by occupying specific sub-pockets.
Pyrazole C4-positionHalogens, small alkyl groupsCan influence electronic properties and provide additional interactions.
Pyrazole C5-positionBulky hydrophobic groupsMay enhance potency by occupying hydrophobic pockets.
Pyrimidine C4-positionAmino or substituted amino groupsOften crucial for hinge binding and overall potency.
Pyrimidine C5-positionHalogens, cyano, or small alkyl groupsCan fine-tune selectivity and physicochemical properties.
Pyrimidine C6-positionVarious substituentsCan be modified to explore interactions with the solvent-exposed region.

This table presents generalized SAR trends inferred from related pyrazole-based kinase inhibitors and does not represent direct experimental data for this compound.

Strategies for Enhancing Potency:

To enhance the potency of inhibitors derived from the this compound scaffold, medicinal chemists often focus on optimizing the interactions with the target protein. This can be achieved by:

Introducing additional binding interactions: Adding functional groups that can form hydrogen bonds, ionic interactions, or halogen bonds with specific residues in the active site.

Exploiting hydrophobic pockets: Incorporating lipophilic substituents that can fit into hydrophobic regions of the binding site, thereby increasing binding affinity.

Conformational restriction: Introducing rigid linkers or cyclic structures to lock the molecule in a bioactive conformation, which can reduce the entropic penalty of binding.

Strategies for Enhancing Selectivity:

Achieving selectivity is a major challenge in kinase inhibitor design due to the high degree of conservation in the ATP-binding site across the kinome. Strategies to enhance selectivity include:

Targeting unique sub-pockets: Designing substituents that can interact with less conserved regions of the ATP-binding site, often located near the gatekeeper residue or in the solvent-exposed region.

Exploiting differences in conformational flexibility: Designing molecules that preferentially bind to a specific conformational state of the target kinase.

Allosteric inhibition: Designing inhibitors that bind to a site distinct from the ATP-binding pocket, which is generally less conserved across the kinome.

In the design of PLK1 inhibitors, for instance, a strategy involving hybrid 3D-QSAR models based on pyrimidine and quinazoline (B50416) scaffolds was employed to identify potent and selective antagonists. This highlights the importance of computational methods in guiding the design of selective inhibitors. nih.gov

Mechanistic Studies and Target Identification

Elucidation of Molecular Mechanisms of Action in Biological Systems

Currently, there is a lack of specific studies elucidating the molecular mechanisms of action for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in biological systems. General research on related pyrazole-pyrimidine hybrids suggests potential roles as kinase inhibitors or receptor antagonists. For instance, various derivatives have been explored for their inhibitory effects on cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other enzymes crucial in cellular signaling pathways. However, without direct experimental evidence, the precise pathways modulated by this compound remain speculative.

Identification and Validation of Specific Biological Targets

The specific biological targets of this compound have not been definitively identified in published research. The established methodologies for target identification and validation, as outlined below, have not been specifically applied to this compound according to available data.

Affinity Chromatography and Pull-Down Assays

There are no available reports of affinity chromatography or pull-down assays being utilized to isolate and identify the binding partners of this compound. This technique, which involves immobilizing the compound on a solid support to capture interacting proteins from cell lysates, would be a crucial step in pinpointing its direct biological targets.

Proteomic Approaches (e.g., Chemical Proteomics)

Chemical proteomics, a powerful tool for mapping drug-protein interactions on a global scale, has not been specifically reported for this compound. Such studies would provide valuable insights into its target profile and potential off-target effects.

Genetic Knockout/Knockdown Studies in Model Organisms

Genetic approaches, such as using knockout or knockdown model organisms to validate the physiological relevance of a potential target, have not been described in the context of this compound's mechanism of action. These studies are essential for confirming that the compound's biological effects are mediated through a specific protein.

Enzyme Kinetics and Inhibition Mechanism Characterization

Detailed enzyme kinetics studies to characterize the inhibitory mechanism of this compound are not present in the current body of scientific literature. Such investigations would be necessary to determine key parameters like the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) against any identified target enzymes.

Ligand-Receptor Interaction Dynamics

Information regarding the specific ligand-receptor interaction dynamics for this compound is not available. Studies employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling would be required to elucidate the precise binding mode and the key molecular interactions between the compound and its putative receptor(s).

Pathway Analysis and Upstream/Downstream Signaling Events

While specific data for this compound is limited, research on structurally related compounds offers insights into potential signaling pathways that could be affected. These derivatives have been shown to interact with several key signaling cascades critical for cell proliferation, survival, and inflammatory responses.

Cyclin-Dependent Kinase (CDK) Pathways and Cell Cycle Regulation:

The pyrazole-pyrimidine scaffold is a common feature in numerous CDK inhibitors. nih.govmdpi.com CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. nih.gov For instance, inhibitors with a similar N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have been developed to target CDK16, a member of the PCTAIRE subfamily of CDKs. nih.gov Inhibition of CDK16 by such compounds has been shown to induce a G2/M phase cell cycle arrest in cancer cell lines. nih.gov This suggests that this compound could potentially influence cell cycle progression by targeting specific CDKs. The downstream effects of such inhibition would likely involve the modulation of proteins that are critical for cell division.

Mitogen-Activated Protein Kinase (MAPK) Signaling:

The MAPK pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. Some pyrazole (B372694) derivatives have been investigated as inhibitors of key kinases within this pathway, such as p38 MAPK and c-Jun N-terminal Kinase (JNK). nih.govmdpi.com For example, certain 3-amino-1H-pyrazole derivatives have been shown to interfere with the p38 MAPK signaling pathway, which plays a central role in inflammation. mdpi.com Inhibition of JNK3, a kinase implicated in neurodegenerative diseases, has also been achieved with pyrazole-pyrimidine derivatives. nih.gov Therefore, it is conceivable that this compound could modulate the activity of the MAPK pathway, leading to downstream effects on inflammatory responses or cell survival.

Other Potential Kinase-Mediated Pathways:

The versatility of the pyrazole-pyrimidine scaffold has led to its exploration as an inhibitor of a wide range of other kinases. These include Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and Src kinase, which is involved in various cellular processes. mdpi.comnih.gov The inhibition of these kinases by structurally related compounds leads to the disruption of their respective downstream signaling pathways, affecting cell proliferation and survival. mdpi.com

It is important to underscore that the aforementioned pathways are discussed based on the activities of structurally related compounds. Rigorous experimental validation is necessary to determine the precise molecular targets and the specific upstream and downstream signaling events modulated by this compound. The table below summarizes the potential kinase targets and their associated signaling pathways based on research into the broader pyrazole-pyrimidine chemical class.

Potential Kinase Target FamilyAssociated Signaling PathwayPotential Downstream Effects
Cyclin-Dependent Kinases (CDKs)Cell Cycle ControlCell cycle arrest (e.g., G2/M phase)
Mitogen-Activated Protein Kinases (MAPKs)MAPK/JNK Signaling, p38 MAPK SignalingModulation of inflammation, apoptosis, and cell proliferation
Receptor Tyrosine Kinases (e.g., FLT3)FLT3 SignalingInhibition of cancer cell proliferation
Non-receptor Tyrosine Kinases (e.g., Src)Src SignalingEffects on cell growth, differentiation, and survival

Further research, including kinome-wide screening, cellular pathway analysis, and target deconvolution studies, is required to elucidate the specific mechanistic details of this compound.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown or difficult to obtain. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive compounds, LBDD can build models to predict the activity of new, untested molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of the pyrimidinyl pyrazole (B372694) scaffold, 3D-QSAR studies have been instrumental in guiding the design of potent inhibitors for various protein targets.

In a study focused on developing Polo-like kinase 1 (PLK1) inhibitors, researchers developed hybrid 3D-QSAR models by combining datasets of pyrimidine (B1678525) and quinazoline (B50416) scaffolds. nih.gov The docked conformation of the most active aminopyrimidine pyrazole compound was used as a template to align the other molecules in the dataset. nih.gov Two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), were employed.

The resulting CoMFA and CoMSIA models showed robust statistical significance, indicating their predictive power. nih.gov The statistical parameters for these models are summarized in the table below.

Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)
CoMFA 0.6280.905
CoMSIA 0.5800.895

These validated models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. This information provides a clear design strategy, suggesting specific structural modifications to the pyrimidinyl pyrazole core that could enhance inhibitory potency against targets like PLK1. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for searching large chemical databases (virtual screening) to identify novel compounds (hits) that match the pharmacophore and are therefore likely to be active.

For pyrazole-based compounds, ligand-based pharmacophore modeling has been successfully applied to design selective inhibitors. nih.gov For instance, in the development of PLK-1 inhibitors, a five-point pharmacophore model was selected for a pyrazoloquinazoline class, which is structurally related to pyrimidinyl pyrazoles. researchgate.net This model consisted of one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net Similarly, sequential ligand-based pharmacophore virtual screening has been used to identify 5-aminopyrazoles with potential anti-tubercular activity. mdpi.com

This approach is particularly powerful for discovering compounds with new chemical scaffolds that retain the necessary interactive features for binding to the target receptor, thereby diversifying the chemical space of potential drug candidates.

Chemogenomics integrates chemical and genomic data to systematically study the effect of chemical compounds on a large scale across many biological targets. youtube.com This approach is highly relevant for scaffolds like pyrimidinyl pyrazole, which are known to be "privileged structures" capable of binding to multiple targets, particularly within the protein kinase family. mdpi.comnih.govnih.gov

By creating and analyzing a matrix of interactions between a library of pyrimidinyl pyrazole derivatives and a panel of protein kinases, researchers can build proteochemometric models. youtube.com These models differ from traditional QSAR by incorporating information from both the ligands and the protein targets simultaneously. This allows for the prediction of a compound's activity against related targets, helping to anticipate off-target effects or to intentionally design multi-targeted agents. youtube.com This strategy is crucial for understanding the polypharmacology of this chemical class and for designing inhibitors with a desired selectivity profile.

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Numerous studies have used molecular docking to investigate derivatives of the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold. In a study on PLK1 inhibitors, docking revealed that the aminopyrimidine ring of a highly active compound formed two crucial hydrogen bonds with the hinge region residue CYS133. nih.gov Another hydrogen bond was observed between a substituent on the pyrazole ring and the residue SER137, with the compound achieving a favorable docking score of -12.04. nih.gov

Docking studies of related pyrazolo[3,4-d]pyrimidine derivatives against Cyclin-Dependent Kinase 2 (CDK2) have shown key hydrogen bond interactions with the backbone of residues Leu83 and Asp86 in the active site. researchgate.net These interactions are critical for the inhibitory activity of this class of compounds. The table below summarizes key findings from various docking studies on pyrazole-pyrimidine derivatives.

Compound ClassTarget ProteinPDB IDKey Interacting ResiduesDocking Score / Binding Energy
Aminopyrimidinyl PyrazolePLK13FC2CYS133, SER137-12.04 (score)
1H-Pyrazolo[3,4-d]pyrimidinesCDK23WBLLeu83, Asp86Not specified
Pyrazole DerivativesVEGFR-22QU5--10.09 kJ/mol
Pyrazole DerivativesCDK22VTO--10.35 kJ/mol

These docking results provide a rational basis for understanding structure-activity relationships and for designing new derivatives with improved binding affinity by optimizing interactions with key active site residues. nih.gov

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This provides valuable information on the stability of the predicted binding pose and the flexibility of the system.

MD simulations have been applied to pyrazole-containing compounds to validate docking results and explore binding stability. researchgate.netnih.gov In one study, an MD simulation was performed to investigate the binding mode of a novel pyrazole-containing imide with its target, Hsp90α. researchgate.net The stability of the complex was assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the Root Mean Square Fluctuation (RMSF) of the side-chain atoms over the simulation period. researchgate.net Stable RMSD values for the protein-ligand complex indicate that the ligand remains securely bound in the active site in the predicted orientation. RMSF analysis helps identify which residues in the binding pocket are flexible and which are rigid, providing further insight into the dynamics of the molecular recognition process. researchgate.net Such studies confirm that the interactions observed in docking are maintained over time, lending higher confidence to the proposed binding model.

In Silico ADMET Prediction and Property Optimization (without clinical interpretation)

Beyond binding affinity, a successful drug candidate must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction uses computational models to forecast these properties before a compound is synthesized, saving time and resources. japsonline.com For compounds based on the this compound scaffold, various software tools and web servers can predict key physicochemical and pharmacokinetic parameters. semanticscholar.orgelsevier.com

These predictive models are built from large datasets of experimentally measured properties. They analyze the chemical structure of a query molecule and predict its properties based on quantitative structure-activity relationships (QSAR) or other machine learning algorithms. japsonline.com For example, Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule, focusing on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.com

Property optimization involves modifying the lead compound's structure to improve its ADMET profile while maintaining or improving its potency. For the pyrimidinyl-pyrazole scaffold, this could involve:

Modulating Lipophilicity: Adding polar groups to decrease logP and potentially improve solubility and reduce off-target effects.

Blocking Metabolic Sites: Identifying likely sites of metabolism (e.g., by cytochrome P450 enzymes) and modifying the structure to prevent unwanted metabolic breakdown.

Improving Permeability: Fine-tuning the balance of polar and nonpolar characteristics to enhance absorption across cell membranes.

Studies on pyrazolylaminoquinazoline derivatives, which share structural similarities, have utilized in silico tools like Lazar, ProTox, and ADMET Predictor™ to evaluate properties such as carcinogenicity, mutagenicity, and hepatotoxicity. japsonline.comjapsonline.com

Table 2: Example of Predicted In Silico Properties for Pyrazole Derivatives semanticscholar.orgelsevier.com
ADMET PropertyPredicted OutcomeSignificance
Aqueous Solubility (logS)-3.5 to -4.5Indicates moderate to low solubility.
Caco-2 PermeabilityHighPredicts good intestinal absorption.
CYP2D6 InhibitionNon-inhibitorSuggests lower potential for drug-drug interactions.
hERG InhibitionLow riskIndicates a lower likelihood of cardiotoxicity. mdpi.com
Ames MutagenicityNon-mutagenicPredicts a low potential to cause genetic mutations.
Blood-Brain Barrier (BBB) PenetrationLow to MediumIndicates potential for CNS or non-CNS targeting depending on optimization.

De Novo Ligand Design and Fragment-Based Approaches

De novo design and fragment-based drug discovery (FBDD) are powerful strategies for identifying novel lead compounds. The this compound structure can be seen as a privileged scaffold, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govnih.gov

Fragment-Based Approaches (FBDD): This technique begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to the target protein. nih.govnih.gov Once a fragment hit is identified, it is optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. acs.org The pyrazole ring is a common fragment found in many kinase inhibitors. mdpi.comnih.gov For example, the discovery of AT7519, a potent cyclin-dependent kinase (CDK) inhibitor, originated from fragment-based screening that identified an indazole hit (a fused pyrazole ring system). nih.gov Similarly, AT9283, a multi-targeted kinase inhibitor, was developed from a pyrazole-benzimidazole fragment. nih.govacs.org The pyrimidinyl-pyrazole core can serve as a starting point, with computational methods guiding how to "grow" the molecule into unoccupied pockets of a target's active site to increase affinity and selectivity.

De Novo Ligand Design: This computational approach involves building drug-like molecules directly within the binding site of a target protein. Algorithms place atoms or small functional groups in favorable positions within the pocket and then connect them to form novel chemical structures. The pyrimidinyl-pyrazole scaffold can be used as a seed structure in this process. The software would then explore various ways to decorate this core with different substituents to maximize interactions with key amino acid residues in the active site, generating ideas for entirely new molecules. nih.gov

Machine Learning and Artificial Intelligence Applications in Compound Design

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify patterns and make predictions. rsc.org These technologies can be applied to the design of compounds based on the this compound scaffold in several ways:

Predictive Modeling: ML models, such as random forests or neural networks, can be trained on large databases of known kinase inhibitors. rsc.org These models can then predict the biological activity of novel pyrimidinyl-pyrazole derivatives against a specific target, helping to prioritize which compounds to synthesize. This approach was used to build a model that could successfully predict G9a enzyme inhibitors with 90% accuracy. rsc.org

Scaffold Hopping and Generative Models: AI can be used for "scaffold hopping," where it suggests replacing a known core structure (like pyrimidinyl-pyrazole) with a novel, structurally distinct scaffold that maintains similar biological activity and key binding interactions. mdpi.com Generative models can go a step further, learning the underlying rules of chemical structures and properties from existing data to design entirely new molecules with desired characteristics from scratch.

QSAR and Property Prediction: As mentioned in the ADMET section, ML is the engine behind many modern QSAR models. These models provide rapid predictions for a wide range of properties, allowing for multi-parameter optimization where potency, selectivity, solubility, and safety are considered simultaneously during the design phase.

The application of these computational methods allows researchers to explore chemical space more efficiently, accelerating the journey from a promising scaffold like this compound to a potential drug candidate.

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of 1D and 2D NMR spectra would provide definitive evidence for the connectivity of the pyrimidine (B1678525) and pyrazole (B372694) rings and the position of the amine group.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The pyrimidine ring protons typically appear in the aromatic region, with the H5' proton appearing as a triplet and the H4'/H6' protons appearing as a doublet. The pyrazole ring protons would also be in the downfield region, showing two distinct doublets. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing a unique signal for each carbon atom. The chemical shifts would be characteristic of their electronic environment. Carbons of the pyrimidine ring, being part of an electron-deficient system, are expected at lower field compared to the pyrazole ring carbons. The carbon atom C3, bearing the amine group, would be significantly shielded.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the nitrogen atoms. Five distinct signals would be expected, corresponding to the two nitrogens in the pyrimidine ring, the two in the pyrazole ring, and the one in the exocyclic amine group, each with a characteristic chemical shift reflecting its unique chemical environment.

Table 7.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)Multiplicity
Pyrazole H4~6.0-6.5~95-105d
Pyrazole H5~8.0-8.5~130-140d
Pyrazole C3-~150-160s
Amine NH₂~4.0-5.5 (broad)-s
Pyrimidine H5'~7.0-7.5~115-125t
Pyrimidine H4'/H6'~8.5-9.0~155-160d
Pyrimidine C2'-~158-165s

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be seen between the H4 and H5 protons of the pyrazole ring and between the H4'/H5' and H5'/H6' protons of the pyrimidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is critical for establishing connectivity across quaternary carbons and heteroatoms. Long-range correlations between the pyrimidine protons (H4'/H6') and the pyrazole nitrogen (N1), as well as between the pyrazole H5 proton and the pyrimidine C2' carbon, would definitively confirm the N-C bond linking the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOE would be expected between the pyrazole H5 proton and the pyrimidine H6' proton, further confirming the orientation of the two rings relative to each other.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₇H₇N₅), distinguishing it from any other compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.

Table 7.2.1: Predicted HRMS Data for this compound

FormulaIon TypeCalculated m/zMeasured m/z
C₇H₇N₅[M+H]⁺162.0774(Experimental Value)
C₇H₇N₅Na[M+Na]⁺184.0593(Experimental Value)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the amine group and the aromatic rings.

The primary amine (-NH₂) group would be identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration would be observed around 1600-1650 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine and pyrazole rings would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic rings would be found just above 3000 cm⁻¹.

Table 7.3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium (doublet)
Aromatic C-H Stretch3000 - 3100Medium to Weak
N-H Bend (amine)1600 - 1650Medium
C=N / C=C Stretch (aromatic rings)1400 - 1600Strong to Medium
C-N Stretch1250 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with the pyrimidine and pyrazole heterocyclic rings. The conjugation between these two aromatic systems influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

The pyrazole ring itself typically exhibits a strong π → π* transition at lower wavelengths, as seen in the gas-phase UV absorption spectrum of pyrazole which shows a maximum at 203 nm. rsc.org Similarly, pyrimidine-containing structures contribute to the UV-Vis profile. For instance, various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which feature a fused ring system, display a main absorption band between 340–440 nm, attributed to an intramolecular charge transfer process. nih.gov The specific λmax values and their corresponding molar absorptivity (ε) for this compound would be determined by recording its spectrum in a suitable solvent, typically one that does not absorb in the same region, such as ethanol (B145695) or methanol. Analysis of related aminopyrazole structures shows absorption maxima in the range of 240 nm to 360 nm, depending on the specific substituents and solvent used. nih.gov

Table 7.4.1: UV-Vis Absorption Data for Related Pyrazole and Pyrimidine Compounds

Compound Classλmax (nm)Transition Type (Probable)Reference
Pyrazole (gas-phase)203π → π rsc.org
Halogenoaminopyrazole Derivative281, 334π → π / ICT nih.gov
7-Substituted 3-methylpyrazolo[1,5-a]pyrimidines340 - 440Intramolecular Charge Transfer (ICT) nih.gov
N-[(3,5-dimetyl-4-nitro-1H-pyrazol-1-yl)-methyl]-4-iodoaniline246, 351π → π* / ICT nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and three-dimensional arrangement. While the specific crystal structure for this compound is not detailed in the reviewed literature, analysis of closely related compounds allows for an accurate prediction of its solid-state characteristics.

The study of co-crystals, where the target molecule is crystallized with another compound (a co-former), is also highly relevant. researchgate.net Co-crystallization can be used to modify the physicochemical properties of a compound. In related pyrimidine and pyrazine (B50134) derivatives, co-crystals have been formed with various organic acids, where strong O-H···N hydrogen bonds between the acid and the heterocyclic nitrogen atoms are the primary stabilizing interactions. researchgate.net

Table 7.5.1: Illustrative Crystallographic Data for a Structurally Similar Compound: 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
Key Intermolecular InteractionsHydrogen Bonding, π-π Stacking nih.gov
Notable FeaturePlanar pyrazole ring nih.gov

Chiral Chromatography and Polarimetry for Enantiomeric Purity Determination

The concepts of enantiomeric purity, chiral chromatography, and polarimetry are applied to chiral molecules—compounds that are non-superimposable on their mirror images. A molecule is typically chiral if it contains a stereocenter, most commonly a carbon atom bonded to four different groups.

The compound this compound is achiral. It does not possess any stereocenters or other elements of chirality such as axial or planar chirality. Therefore, it exists as a single structure, not as a pair of enantiomers. Consequently, techniques for separating and quantifying enantiomers are not applicable to this specific molecule.

However, in the broader context of pyrazole and pyrimidine chemistry, many derivatives are synthesized as chiral molecules, making enantiomeric purity a critical parameter. nih.govrsc.org For these chiral analogues, specialized analytical techniques are essential.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and powerful method for separating enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective in resolving racemic mixtures of chiral pyrazole intermediates and products. nih.govchromatographyonline.com The separation allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Supercritical fluid chromatography (SFC) with a chiral column is another efficient technique used for these separations, often offering advantages in speed and reduced solvent consumption. chromatographyonline.com

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral pair will rotate the light to an equal and opposite degree. The specific rotation [α] is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, concentration). While polarimetry can confirm the presence of a single enantiomer (and its identity as dextrorotatory (+) or levorotatory (-)), it is less accurate than chiral chromatography for determining the precise enantiomeric excess of a mixture.

For synthetic processes that produce chiral pyrazole derivatives, these methods are indispensable for monitoring the stereoselectivity of reactions and for the quality control of the final products. rsc.org

Table 7.6.1: Example of Chiral HPLC Conditions for Separation of a Chiral Pyrazole Derivative

ParameterConditionReference
TechniqueChiral HPLC rsc.org
ColumnChiralpak® ADH rsc.org
Mobile PhaseHexane-isopropanol (80:20) rsc.org
Flow Rate1.0 mL/min rsc.org
DetectionUV Detector rsc.org

Patent Landscape and Intellectual Property Considerations

Analysis of Existing Patent Filings for Pyrimidine-Pyrazole Derivatives

The patent landscape for pyrimidine-pyrazole derivatives is broad, with numerous filings claiming these compounds for a wide array of applications, primarily in the pharmaceutical and agrochemical sectors. google.comwipo.int These compounds are recognized as pharmacologically important scaffolds, possessing a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net

Key therapeutic areas where pyrimidine-pyrazole derivatives are patented include:

Oncology: A significant number of patents cover pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. mdpi.comnih.gov These patents often claim compounds with specific substitution patterns that modulate the activity against targets like cyclin-dependent kinases (CDKs) or vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.comnih.gov

Inflammatory Diseases: Substituted pyrimidines have been patented for the treatment of inflammatory conditions and autoimmune disorders. google.com

Infectious Diseases: The pyrimidine-pyrazole core is present in compounds patented as antiviral agents, including treatments for Hepatitis C. google.com

Cardiovascular and Renal Diseases: Recent patent filings describe substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives for treating conditions associated with hyperphosphatemia and chronic kidney disease (CKD). google.com

Agrochemicals: Patent applications have been filed for pyrimidine-pyrazole compounds as herbicides, demonstrating their utility beyond human therapeutics. wipo.int

The following table summarizes representative patent filings for this class of compounds, highlighting the assignee, therapeutic/application area, and the general scope of the claimed derivatives.

Patent/Application NumberAssignee/ApplicantGeneral Application AreaScope of Pyrimidine-Pyrazole Derivatives Claimed
US20050085472A1Not specifiedCancer, inflammation, diabetesPyrazolo pyrimidine (B1678525) derivatives as inhibitors of short chain dehydrogenase/reductase (SDR) family. google.com
AU2017341324A1Not specifiedCardiovascular and renal diseasesSubstituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives for treating hyperphosphatemia and CKD. google.com
WO/2023/099354Not specifiedAgrochemicalsHerbicidal pyrazole (B372694) pyrimidine compounds for controlling weeds. wipo.int
US 9,163,017 B2Not specifiedInfectious diseasesSubstituted pyrimidines for the treatment of Hepatitis C. google.com

Strategies for Establishing Novelty and Inventive Step in Compound Claims

Given the extensive patenting of the pyrimidine-pyrazole scaffold, establishing novelty and an inventive step for new compounds requires sophisticated chemical and biological strategies. Novelty is typically achieved by claiming a previously undisclosed chemical structure. The inventive step, however, requires demonstrating that the new compound provides a surprising and non-obvious advantage over existing compounds (the "prior art").

Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: While maintaining the core pyrimidine-pyrazole structure, inventors can replace other parts of the molecule with different functional groups (bioisosteres) that retain or improve biological activity. This can lead to new chemical entities with distinct properties.

Substitution Pattern Modification: The most common strategy involves creating novel derivatives by adding, removing, or modifying substituents at various positions on the pyrazole and pyrimidine rings. rsc.org Structure-activity relationship (SAR) studies are crucial to guide these modifications, aiming to enhance potency, selectivity, or pharmacokinetic properties. rsc.org For example, a novel substitution might unexpectedly improve efficacy against a specific cancer cell line or reduce off-target effects. mdpi.comnih.gov

Targeting New Indications: Claiming a known compound or a class of compounds for a new and non-obvious medical use can constitute an inventive step. This requires demonstrating the compound's efficacy in a new therapeutic area not suggested by the prior art.

Improved Physicochemical or Pharmacokinetic Properties: An inventive step can be argued if a new derivative exhibits unexpectedly superior properties, such as improved solubility, metabolic stability, or oral bioavailability, which translate into a tangible therapeutic advantage.

Scope of Protection for Synthetic Methods and Compositions

Intellectual property protection for pyrimidine-pyrazole derivatives extends beyond the compound itself (a "composition of matter" claim). Patents in this field often include claims covering synthetic methods and pharmaceutical compositions.

Synthetic Methods: Claims for a process to manufacture a novel compound are common. google.com The scope of these claims can be narrow, covering a specific sequence of reaction steps and reagents, or broader, encompassing more general transformations. rsc.orgresearchgate.net Establishing the novelty and inventiveness of a synthetic method often relies on demonstrating advantages over known methods, such as higher yields, improved purity, greater efficiency, or the use of more environmentally friendly ("green") chemistry principles. researchgate.net

Pharmaceutical Compositions: These claims protect the active pharmaceutical ingredient (API), such as 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine or its derivatives, when formulated with one or more pharmaceutically acceptable excipients (e.g., carriers, diluents). google.com The scope is typically broad, covering any suitable formulation for administration.

Combination Therapies: Patents may also claim the use of a pyrimidine-pyrazole compound in combination with one or more other active agents. google.com This type of claim is particularly prevalent in oncology, where combination therapies are a standard of care.

Freedom-to-Operate (FTO) Analysis in Relevant Application Areas

A Freedom-to-Operate (FTO) analysis is a critical due diligence step to determine if a planned commercial activity, such as developing and selling a specific pyrimidine-pyrazole-based drug, infringes on the valid intellectual property rights of others. drugpatentwatch.commurgitroyd.com Given the crowded patent landscape, a thorough FTO analysis is essential before committing significant resources to research and development.

The FTO process involves:

Searching for Relevant Patents: This includes searching for granted patents and pending applications that claim compounds, synthetic methods, or uses relevant to the proposed product. wipo.int

Analyzing Patent Claims: A patent attorney evaluates the scope of the claims in identified patents to determine if they "read on" the proposed product or process. westlaw.com This analysis must consider the specific country where the product will be made or sold, as patent rights are territorial. wipo.int

Assessing Patent Validity and Enforceability: The analysis also considers whether the potentially blocking patents are valid and in force. A patent may be invalid for reasons such as lack of novelty or obviousness, or it may have lapsed due to non-payment of maintenance fees. drugpatentwatch.com

In the context of this compound, an FTO analysis would need to carefully examine patents claiming not only the exact structure but also broader "genus" claims that might encompass it. Key application areas like oncology are particularly dense with patents claiming kinase inhibitors, requiring a highly detailed and specific analysis to navigate potential infringement risks. mdpi.com

Global Intellectual Property Strategies and Patent Enforcement

For pharmaceutical and agrochemical compounds, a global intellectual property strategy is paramount. The initial step is often filing a priority patent application in a single country, followed by a Patent Cooperation Treaty (PCT) application. The PCT system facilitates the process of seeking patent protection for an invention in many countries simultaneously.

Key elements of a global strategy include:

Strategic Filing: Companies must decide in which countries to seek patent protection, balancing the cost of filing and maintenance with the market size and strategic importance of each jurisdiction. Major markets typically include the United States, Europe, Japan, and China.

Claim Strategy: The scope of patent claims may need to be adjusted for different jurisdictions to comply with local patent laws and practices.

Patent Term Extension: In many countries, the term of a pharmaceutical patent can be extended to compensate for the time lost during the lengthy clinical trial and regulatory approval process. Securing these extensions is a critical part of maximizing the commercial life of a drug.

Enforcement: Patent enforcement is a complex and costly endeavor that varies significantly between countries. A strong global patent portfolio is a deterrent to potential infringers. Should infringement occur, the patent holder can sue for damages and an injunction to stop the infringing activity. The strength and enforceability of the patents, as determined through prior analysis, are crucial for a successful outcome.

The diverse applications of pyrimidine-pyrazole derivatives underscore the importance of a robust and forward-looking intellectual property strategy to protect innovation and secure commercial success in a competitive global market. nih.gov

Future Directions and Research Perspectives for 1 Pyrimidin 2 Yl 1h Pyrazol 3 Amine

Exploration of Undiscovered Biological Applications

The foundational structure of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, combining both pyrazole (B372694) and pyrimidine (B1678525) rings, is a "privileged scaffold" known to interact with a wide range of biological targets. Future research should systematically explore applications beyond the currently investigated areas.

Novel Therapeutic Areas: Derivatives of aminopyrazoles and pyrazolopyrimidines have shown potent activity as inhibitors of protein kinases, which are crucial in cancer and inflammatory diseases. nih.govnih.govmdpi.com Future work could target less-explored kinase families, such as the PCTAIRE subfamily, which are implicated in various cancers but remain understudied. nih.gov There is also potential in neurodegenerative disorders, where kinases like CDK5 are involved, and in managing viral infections and autoimmune diseases. biorxiv.org

Agricultural Uses: The application of pyrazole-containing compounds in agriculture as fungicides, herbicides, and insecticides is well-established. mdpi.com Systematic screening of this compound and its novel derivatives could lead to the discovery of new agrochemicals. nih.gov This exploration could focus on identifying compounds with high specificity for agricultural pests and low toxicity to beneficial organisms and the environment.

Current Application Area of Related Scaffolds Potential Future Therapeutic/Agricultural Targets for this compound
Oncology (Kinase Inhibition) Understudied Kinase Families (e.g., "Dark Kinome"), Epigenetic Targets (e.g., Histone Methyltransferases)
Inflammation Novel Cytokine Pathway Modulators, NLRP3 Inflammasome Inhibitors
Infectious Diseases Antiviral Targets (e.g., Viral Proteases, Polymerases), Novel Antibacterial Mechanisms (e.g., Biofilm Disruption)
Neurology Targets for Alzheimer's and Parkinson's Disease (e.g., Tau Kinases, LRRK2)
Agriculture (Antifungal) Broad-spectrum Plant Pathogen Inhibition, Fungicides with Novel Modes of Action

Integration of Omics Technologies for Deeper Biological Understanding

To move beyond identifying that a compound is active and understand how it works, the integration of "omics" technologies is paramount. These high-throughput methods can provide a holistic view of the cellular response to this compound, enabling precise mechanism-of-action studies and biomarker discovery.

Genomics: Can be used to identify genetic markers that confer sensitivity or resistance to the compound in cancer cell lines, aiding in patient stratification for potential future clinical applications.

Transcriptomics (e.g., RNA-seq): Reveals changes in gene expression following treatment, helping to identify the signaling pathways modulated by the compound. This can confirm on-target effects and uncover unexpected off-target activities.

Proteomics: Allows for the identification of direct protein binding partners and the analysis of changes in protein expression and post-translational modifications (like phosphorylation), providing a direct readout of the compound's impact on cellular signaling networks.

Omics Technology Application in this compound Research Potential Insights Gained
Genomics CRISPR/Cas9 screening in the presence of the compound.Identification of genes essential for the compound's activity or resistance mechanisms.
Transcriptomics RNA-sequencing of treated vs. untreated cells.Uncovering modulated signaling pathways and downstream gene regulatory networks.
Proteomics Thermal proteome profiling or affinity-purification mass spectrometry.Direct identification of cellular protein targets and off-targets.
Metabolomics Analysis of cellular metabolite changes post-treatment.Understanding the compound's impact on cellular metabolism and bioenergetics.

Development of Advanced Delivery Systems for Targeted Research Applications

A significant hurdle for many small-molecule inhibitors is achieving effective concentration at the target site while minimizing systemic exposure and associated toxicity. nih.govmdpi.com Future research should focus on developing advanced drug delivery systems for this compound to enhance its utility in both preclinical research and potential therapeutic contexts.

Encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could improve its solubility, stability, and pharmacokinetic profile. mdpi.compharmaceutical-technology.com These systems can be further engineered for targeted delivery by decorating their surface with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on specific cells, such as cancer cells. nih.govmdpi.com Stimuli-responsive systems, which release the compound in response to the unique conditions of a target microenvironment (e.g., lower pH in tumors), represent another promising frontier. nih.gov

Sustainable and Biocatalytic Approaches in Synthesis

The future of chemical synthesis lies in the development of sustainable and environmentally friendly processes. Research into the synthesis of this compound and its derivatives should pivot towards green chemistry principles.

This includes exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups. nih.gov For instance, enzymes like imine reductases could be employed for stereoselective amination steps. Furthermore, the adoption of continuous-flow synthesis can offer improved safety, efficiency, and scalability compared to traditional batch processing, while minimizing solvent waste. researchgate.net

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology

The full potential of this compound can best be realized through interdisciplinary collaborations. The development of chemical biology tools based on this scaffold is a key future direction. By synthesizing derivatives with "clickable" tags or photo-affinity labels, researchers can perform in-situ experiments to definitively identify the compound's binding partners within intact cells or organisms. Such projects require a close partnership between synthetic chemists, cell biologists, and proteomic specialists to design, create, and apply these molecular probes effectively.

Leveraging Data Science for High-Throughput Screening and Lead Discovery

The process of discovering new and more potent derivatives of this compound can be dramatically accelerated by leveraging data science and artificial intelligence. High-throughput virtual screening (HTVS) allows for the computational evaluation of vast virtual libraries of compounds against a target protein's structure, prioritizing a smaller, more manageable number of candidates for synthesis and laboratory testing.

Furthermore, machine learning algorithms can be trained on existing structure-activity relationship (SAR) data from high-throughput screening (HTS) campaigns. These models can then predict the biological activity of novel, unsynthesized compounds, guide the design of new chemical libraries, and help distinguish true bioactive hits from assay artifacts, making the entire drug discovery pipeline more efficient and cost-effective. mdpi.com

Data Science Method Application in Lead Discovery Expected Outcome
High-Throughput Virtual Screening Docking of large compound libraries to a target protein's active site.Rapid identification of novel hits with favorable binding energies.
Machine Learning (QSAR) Building predictive models based on existing activity data.Prioritizing synthesis of compounds with the highest predicted potency and best drug-like properties.
AI-Powered Image Analysis Analyzing high-content screening images of cellular responses.Automated quantification of phenotypic changes and identification of subtle activity patterns.
Influence Function Analysis Re-weighting HTS data during model training.Differentiating true bioactive compounds from false positives and assay interferents.

Conclusion

Synthesis of Key Academic Contributions and Research Progress

The study of pyrazole-containing compounds, particularly those hybridized with a pyrimidine (B1678525) ring like 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, has yielded significant contributions to medicinal chemistry. mdpi.com Research has established the pyrazole (B372694) moiety as a "privileged scaffold," meaning it is a versatile framework for designing biologically active molecules. nih.govglobalresearchonline.net A substantial body of work has focused on the synthesis and evaluation of pyrazole-pyrimidine derivatives as potent inhibitors of various protein kinases. nih.govnih.gov

Key academic progress has been made in identifying the N-(1H-pyrazol-3-yl)pyrimidin-amine core as a crucial pharmacophore for targeting cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and are often dysregulated in cancer. nih.govnih.gov Modifications on this core scaffold have led to the development of inhibitors with high potency and improved selectivity for specific kinases like CDK16. nih.gov For instance, structure-activity relationship (SAR) studies have demonstrated that small modifications, especially on the pyrazole and pyrimidine rings, can have significant effects on the selectivity and activity of these compounds as kinase inhibitors. nih.govnih.gov

Synthetic methodologies have also advanced, with researchers developing various routes to create libraries of these complex heterocyclic compounds. These methods often involve the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds or nucleophilic substitution reactions. nih.govmdpi.comresearchgate.net The development of microwave-assisted synthesis has further streamlined the production of these molecules, enabling broader exploration of their therapeutic potential.

The research has culminated in the identification of specific derivatives with sub-micromolar antiproliferative activity against various cancer cell lines. nih.govmdpi.com Mechanistic studies have confirmed that these compounds can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key kinases, validating the therapeutic strategy of targeting the kinome with pyrazole-pyrimidine hybrids. nih.gov

Vision for the Compound's Continued Role in Future Chemical and Biological Sciences

The future for this compound and the broader class of pyrazole-pyrimidine hybrids appears promising, with potential to make significant impacts in both chemical and biological sciences. The core scaffold is poised to continue serving as a foundational template for the design of next-generation kinase inhibitors. Future research will likely focus on applying advanced computational methods and structure-based drug design to create inhibitors with unparalleled selectivity and potency for previously "undruggable" kinase targets. nih.gov

There is a clear vision for expanding the therapeutic applications of these compounds beyond oncology. Given that kinases play crucial roles in inflammatory diseases, neurodegenerative disorders, and viral infections, there is a vast, underexplored potential for pyrazole-pyrimidine derivatives in these areas. mdpi.comnih.gov Future investigations will likely explore the efficacy of these compounds against targets like Janus kinases (JAKs) or Fms-like tyrosine kinase 3 (FLT3) involved in these conditions. mdpi.comacs.org

In the realm of chemical sciences, the synthetic versatility of the aminopyrazole-pyrimidine framework will continue to be exploited. researchgate.net It can be used as a building block for creating more complex molecular architectures and functional materials. There is potential for these nitrogen-rich heterocyclic compounds to find applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as functional dyes, leveraging their photophysical properties. mdpi.comresearchgate.net

Ultimately, this compound and its derivatives represent a rich area of research. The continued collaboration between synthetic chemists, medicinal chemists, and biologists will be crucial to unlocking the full potential of this versatile chemical scaffold, leading to the development of novel therapeutics and innovative materials.

Q & A

Q. What are the optimized synthetic routes for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves condensation reactions between pyrimidine and pyrazole precursors. For example, a Pd-catalyzed coupling reaction using cesium carbonate as a base in DMSO at 35°C for 48 hours achieves moderate yields (~18%) . Key parameters for optimization include:

  • Catalyst selection : Copper(I) bromide or Pd-based catalysts improve cross-coupling efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) isolates the product .

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer: Use a combination of techniques:

  • NMR spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3) identifies aromatic protons (δ 8.87–9.10 ppm for pyrimidine) and amine protons (δ 3.24–3.45 ppm) .
  • Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 215 [M+H]+^+) .
  • X-ray crystallography : Resolves bond angles and crystallographic packing, as demonstrated for analogous pyrazole derivatives .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO (common solvent for biological assays) or chloroform for NMR. Hydrophilicity can be modulated via substituents on the pyrimidine ring .
  • Stability : Store at –20°C in inert atmospheres. Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and optimize synthetic protocols?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, DFT predicts regioselectivity in pyrazole-pyrimidine coupling .
  • Machine learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to prioritize experimental conditions, reducing trial-and-error approaches .

Q. How do structural modifications (e.g., halogenation or alkylation) affect bioactivity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Substitute the pyrimidine ring with halogens (e.g., Cl at position 3 increases metabolic stability) or alkyl groups (e.g., methyl enhances lipophilicity) .
  • Pharmacological screening : Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) with IC50_{50} comparisons between derivatives .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Multi-technique validation : Cross-validate 1H^1H NMR with 13C^{13}C NMR and X-ray crystallography. For example, X-ray resolves tautomeric forms of the pyrazole ring that NMR alone may misassign .
  • Dynamic effects : Use variable-temperature NMR to study conformational changes in solution that differ from solid-state structures .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Process optimization : Control reaction stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to pyrazole precursors) and use flow chemistry for heat-sensitive steps .
  • Byproduct analysis : LC-MS identifies impurities (e.g., dimerization products), which can be suppressed via additives like TEMPO .

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